Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Aminopropylidene Group: The aminopropylidene group is introduced via a nucleophilic substitution reaction.
Protection of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Steps: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the compound, often with changes in the aminopropylidene group.
Substitution Products: Compounds with different substituents replacing the aminopropylidene group.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various chemical transformations.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and protein binding.
Cell Signaling: It can be used to investigate cell signaling pathways and molecular interactions.
Medicine:
Drug Development: The compound is explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Research: It is studied for its potential therapeutic effects in various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the piperidine ring.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents.
- Applications: While all these compounds have applications in organic synthesis, their specific uses may differ based on their chemical properties.
Biological Activity
Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C12H23N2O2
- Molecular Weight : 227.33 g/mol
- CAS Number : 373608-48-1
The compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes involved in neurodegenerative processes. Research indicates that compounds with similar structures can act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer's disease.
Pharmacological Effects
- Neuroprotective Effects : Studies have shown that related compounds exhibit protective effects against oxidative stress and inflammation in neuronal cells. For example, compounds that inhibit amyloid-beta aggregation demonstrate potential in reducing neuroinflammation, a hallmark of Alzheimer's disease .
- Enzyme Inhibition : The compound is hypothesized to inhibit AChE activity, which enhances cholinergic transmission and may alleviate symptoms associated with cognitive decline. In vitro studies have reported IC50 values indicating effective inhibition at micromolar concentrations .
- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess antioxidant properties, contributing to their neuroprotective effects by reducing free radical formation .
Study on Neuroprotective Properties
A notable study evaluated the neuroprotective effects of a structurally similar compound on astrocytes exposed to amyloid-beta. The results indicated that the compound significantly reduced the levels of inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism through which it could mitigate neuroinflammation .
Enzyme Inhibition Studies
In a comparative analysis, this compound was assessed alongside other piperidine derivatives for their AChE inhibition capabilities. The study found that certain analogs exhibited promising inhibitory activity, supporting further exploration into their therapeutic potential .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C12H23N2O2 |
Molecular Weight | 227.33 g/mol |
CAS Number | 373608-48-1 |
AChE Inhibition IC50 | Varies (micromolar range) |
Neuroprotective Effects | Reduces TNF-α and IL-6 levels |
Properties
IUPAC Name |
tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h5H,4,6-10,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYSZFLQFIIMDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCCN)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701804 | |
Record name | tert-Butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-89-3 | |
Record name | tert-Butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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